Acridin-9-yl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone
Acridin-9-yl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone
AEZS-112, also known as ZEN012, is an orally active small mol. anti-cancer drug which inhibits the polymn. of tubulin at low micromolar concns. AEZS 112 dose-dependently increased non-vital hypodiploid cells and the cytotoxic effect was least pronounced in G2 phase of the cell cycle, indicating cell death during mitosis, as detd. by FACS anal. AEZS 112 showed anti-tumor activity in human ovarian and endometrial cancer cell lines at low micromolar concns., which could not be abrogated by caspase inhibition and is therefore a good candidate for in vivo studies in these tumors.
Brand Name:
Vulcanchem
CAS No.:
1214741-69-1
VCID:
VC0548592
InChI:
InChI=1S/C25H23N3O2/c1-30-19-8-6-7-18(17-19)27-13-15-28(16-14-27)25(29)24-20-9-2-4-11-22(20)26-23-12-5-3-10-21(23)24/h2-12,17H,13-16H2,1H3
SMILES:
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=C4C=CC=CC4=NC5=CC=CC=C53
Molecular Formula:
C25H23N3O2
Molecular Weight:
397.5 g/mol
Acridin-9-yl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone
CAS No.: 1214741-69-1
Inhibitors
VCID: VC0548592
Molecular Formula: C25H23N3O2
Molecular Weight: 397.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1214741-69-1 |
---|---|
Product Name | Acridin-9-yl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone |
Molecular Formula | C25H23N3O2 |
Molecular Weight | 397.5 g/mol |
IUPAC Name | acridin-9-yl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone |
Standard InChI | InChI=1S/C25H23N3O2/c1-30-19-8-6-7-18(17-19)27-13-15-28(16-14-27)25(29)24-20-9-2-4-11-22(20)26-23-12-5-3-10-21(23)24/h2-12,17H,13-16H2,1H3 |
Standard InChIKey | YTECZQLINBWBIQ-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=C4C=CC=CC4=NC5=CC=CC=C53 |
Canonical SMILES | COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=C4C=CC=CC4=NC5=CC=CC=C53 |
Appearance | Solid powder |
Description | AEZS-112, also known as ZEN012, is an orally active small mol. anti-cancer drug which inhibits the polymn. of tubulin at low micromolar concns. AEZS 112 dose-dependently increased non-vital hypodiploid cells and the cytotoxic effect was least pronounced in G2 phase of the cell cycle, indicating cell death during mitosis, as detd. by FACS anal. AEZS 112 showed anti-tumor activity in human ovarian and endometrial cancer cell lines at low micromolar concns., which could not be abrogated by caspase inhibition and is therefore a good candidate for in vivo studies in these tumors. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | ZEN012; ZEN 012; ZEN-012; AEZS112; AEZS 112; AEZS-112. |
Reference | 1: Kwok CW, Treeck O, Buchholz S, Seitz S, Ortmann O, Engel JB. Receptors for luteinizing hormone-releasing hormone (GnRH) as therapeutic targets in triple negative breast cancers (TNBC). Target Oncol. 2014 Oct 9. [Epub ahead of print] PubMed PMID: 25293576. 2: Engel JB, Schönhals T, Weidler C, Häusler S, Krockenberger M, Rieger L, Dietl J, Wischhusen J, Honig A. Tubulin inhibitor AEZS 112 inhibits the growth of experimental human ovarian and endometrial cancers irrespective of caspase inhibition. Oncol Rep. 2009 Aug;22(2):361-7. PubMed PMID: 19578778. |
PubChem Compound | 9843752 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume